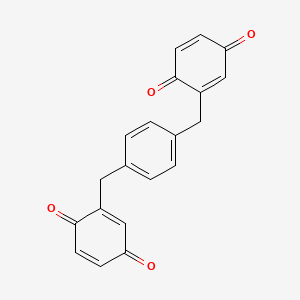![molecular formula C10H6N4O3 B14642124 3-Hydroxybenzo[g]pteridine-2,4(1H,3H)-dione CAS No. 54108-08-6](/img/structure/B14642124.png)
3-Hydroxybenzo[g]pteridine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxybenzo[g]pteridine-2,4(1H,3H)-dione is a heterocyclic compound belonging to the pteridine family Pteridines are bicyclic structures consisting of fused pyrimidine and pyrazine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxybenzo[g]pteridine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-amino-3-cyanoquinoxaline with guanidine or triethyl orthoformate followed by ammonia, resulting in the formation of 2,4-diaminobenzo[g]pteridine and 4-aminobenzo[g]pteridine, respectively. Hydrolysis of these intermediates with dilute hydrochloric acid yields the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity, as well as the development of efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
3-Hydroxybenzo[g]pteridine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can convert it to dihydro or tetrahydro derivatives.
Substitution: Nucleophilic substitution reactions at the ring nitrogens and carbons are common.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products
The major products formed from these reactions include various substituted pteridines, quinonoid derivatives, and reduced forms of the compound.
Aplicaciones Científicas De Investigación
3-Hydroxybenzo[g]pteridine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its role in enzyme cofactors and biological pigments.
Medicine: Explored for its potential as an anticancer, antiviral, and antibacterial agent.
Industry: Utilized in the development of fluorescent dyes and other functional materials
Mecanismo De Acción
The mechanism of action of 3-Hydroxybenzo[g]pteridine-2,4(1H,3H)-dione involves its interaction with various molecular targets and pathways. It can act as an enzyme inhibitor, affecting pathways such as folate biosynthesis and pteridine metabolism. The compound’s ability to form hydrogen bonds and π-π interactions plays a crucial role in its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
Pterin: 2-amino-4(3H)-pteridinone
Lumazine: 2,4(1H,3H)-pteridinedione
Tetrahydrobiopterin: A reduced form of pteridine
Uniqueness
3-Hydroxybenzo[g]pteridine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
54108-08-6 |
|---|---|
Fórmula molecular |
C10H6N4O3 |
Peso molecular |
230.18 g/mol |
Nombre IUPAC |
3-hydroxy-1H-benzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C10H6N4O3/c15-9-7-8(13-10(16)14(9)17)12-6-4-2-1-3-5(6)11-7/h1-4,17H,(H,12,13,16) |
Clave InChI |
JVPONKUEOCNIDV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N=C3C(=N2)NC(=O)N(C3=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


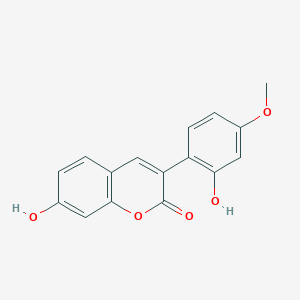
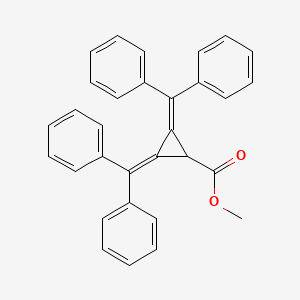

![Methyl bicyclo[3.3.1]non-2-ene-2-carboxylate](/img/structure/B14642073.png)
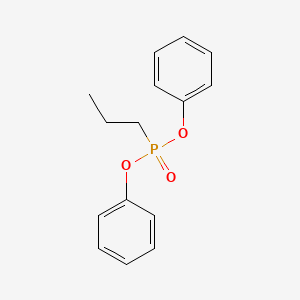
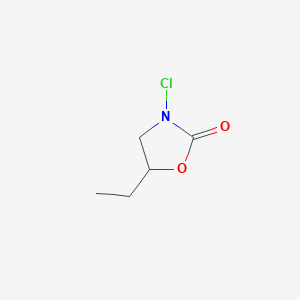

![Butanethioamide, 3-oxo-N-phenyl-2-[(phenylamino)methylene]-](/img/structure/B14642089.png)
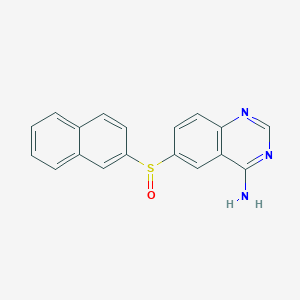
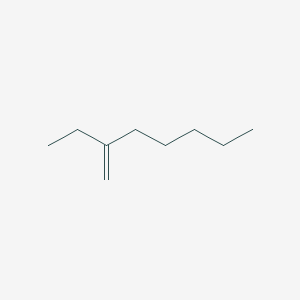
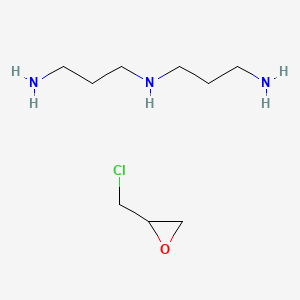
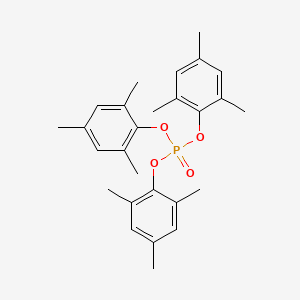
![1-[(3-Methylphenyl)sulfanyl]-1H-indole-2,3-dione](/img/structure/B14642129.png)
